molecular formula C10H10F2O B7978494 1-(4-Ethylphenyl)-2,2-difluoroethanone

1-(4-Ethylphenyl)-2,2-difluoroethanone

Cat. No.: B7978494
M. Wt: 184.18 g/mol
InChI Key: QNSXHQYRHGYREL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C10H10F2O It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and two fluorine atoms on the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

    Reduction: Formation of 1-(4-ethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2,2-difluoroethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-2,2-difluoroethanone: Contains a chlorine atom at the para position instead of an ethyl group.

    1-(4-Fluorophenyl)-2,2-difluoroethanone: Has an additional fluorine atom on the phenyl ring.

Uniqueness

1-(4-Ethylphenyl)-2,2-difluoroethanone is unique due to the presence of both ethyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, while the difluoroethanone moiety can enhance its stability and resistance to metabolic degradation.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXHQYRHGYREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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